sodium;octadeca-9,12-dienoate

Description

Definitional Framework and Essentiality within Biological Systems

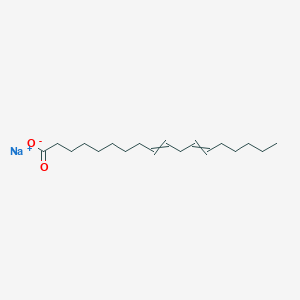

Sodium (9Z,12Z)-octadeca-9,12-dienoate is an organic compound with the chemical formula C18H31NaO2. atamanchemicals.com It is classified as a sodium salt of a long-chain unsaturated fatty acid. atamanchemicals.com The "9Z,12Z" designation in its systematic name specifies the geometry and location of the two double bonds within the 18-carbon chain, indicating that both are in the cis configuration. nih.gov This specific isomeric form is crucial for its biological activity. ontosight.ai

Linoleic acid, the parent molecule of this salt, is an essential omega-6 fatty acid. atamanchemicals.com This essentiality arises from the inability of the human body and other mammals to synthesize it, necessitating its acquisition through diet. ontosight.aisigmaaldrich.com Once ingested, linoleic acid, and by extension its sodium salt, plays a fundamental role in numerous physiological processes. It is a vital component of cell membranes, contributing to their fluidity and integrity. sigmaaldrich.com Furthermore, it serves as a precursor for the biosynthesis of arachidonic acid, which is subsequently converted into a variety of signaling molecules, including prostaglandins, thromboxanes, and leukotrienes, that are involved in inflammation, blood clotting, and other cellular functions. atamanchemicals.com

The deficiency of linoleic acid can lead to a range of health issues, including scaly dermatitis, impaired wound healing, and a compromised immune response. sigmaaldrich.com

Research Significance and Scope within Lipid Biochemistry

The significance of sodium (9Z,12Z)-octadeca-9,12-dienoate in research, particularly in lipid biochemistry, is multifaceted. It is frequently utilized as a model compound in studies investigating fatty acid metabolism and its influence on cellular signaling pathways. chemimpex.com Its amphiphilic nature, possessing both a hydrophilic carboxylate group and a hydrophobic hydrocarbon tail, makes it an effective surfactant and emulsifier, a property that is explored in various biochemical and biophysical studies. cymitquimica.com

In cell culture applications, sodium linoleate (B1235992) is used to promote cell growth and differentiation, with specific relevance in studies concerning adipocytes (fat cells). chemimpex.com Research has also delved into its role in maintaining the skin's water permeability barrier as a component of acylglycosyl ceramides. sigmaaldrich.com

Furthermore, the compound is a substrate for lipoxygenase enzymes, which catalyze the formation of hydroperoxides like 9- and 13-hydroxyoctadecadienoic acid (HODE). sigmaaldrich.com The study of these reactions provides insights into oxidative stress and inflammatory processes. The autoxidation of sodium linoleate is also a subject of research, particularly in understanding lipid peroxidation. tandfonline.com

Its involvement in various biological phenomena has led to its investigation in diverse research areas, including the study of its potential antitumor activity and its effects on cardiovascular and neurological systems. thegoodscentscompany.com

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | sodium;(9Z,12Z)-octadeca-9,12-dienoate | atamanchemicals.comnih.gov |

| Synonyms | Sodium linoleate, Linoleic acid sodium salt | nih.govcymitquimica.com |

| Molecular Formula | C18H31NaO2 | atamanchemicals.comcymitquimica.com |

| Molecular Weight | 302.43 g/mol | sigmaaldrich.com |

| CAS Number | 822-17-3 | atamanchemicals.com |

| Appearance | White to off-white powder | atamanchemicals.comcymitquimica.com |

| Solubility | Soluble in water and alcohol | atamanchemicals.com |

Properties

IUPAC Name |

sodium;octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPBVHPKMJYUEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Metabolic Transformations

Endogenous Metabolic Fates of Linoleate (B1235992)

Once absorbed, linoleate, the conjugate base of linoleic acid, serves as a substrate for multiple endogenous metabolic pathways, leading to the formation of a diverse array of bioactive lipids.

Biosynthesis of Eicosanoids and Related Lipid Mediators

Linoleic acid is an essential precursor for the synthesis of arachidonic acid (AA), a key C20 polyunsaturated fatty acid from which a large family of potent signaling molecules known as eicosanoids are derived. nih.govbiologydiscussion.com The conversion of linoleic acid to arachidonic acid involves a series of desaturation and elongation reactions. Subsequently, arachidonic acid is released from membrane phospholipids by the action of phospholipase A2. biologydiscussion.com Once liberated, arachidonic acid can be metabolized by three main enzymatic pathways:

Cyclooxygenase (COX) Pathway : This pathway leads to the production of prostanoids, which include prostaglandins (PG), prostacyclins (PGI), and thromboxanes (TX). biologydiscussion.com

Lipoxygenase (LOX) Pathway : This pathway generates leukotrienes (LT) and lipoxins (LX). biologydiscussion.com

Cytochrome P450 (CYP) Pathway : This pathway produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). researchgate.net

These eicosanoids are local hormones that play a critical role in inflammatory responses, immune function, and the regulation of various physiological processes. biologydiscussion.com While linoleic acid itself is not a direct substrate for eicosanoid synthesis, its role as the primary dietary precursor to arachidonic acid is fundamental to these pathways. physiology.orgnih.gov

Enzymatic Conversions: Desaturation and Hydroxylation Processes

The conversion of linoleic acid to other long-chain polyunsaturated fatty acids is governed by a series of desaturase and elongase enzymes. A key rate-limiting step is the introduction of a double bond by the delta-6 desaturase (Δ6-desaturase) enzyme, which converts linoleic acid to gamma-linolenic acid (GLA). physiology.orgnih.gov This is the initial step in the pathway leading to the synthesis of arachidonic acid. mdpi.com

Hydroxylation of fatty acids is another important metabolic conversion. While desaturation involves the formation of a double bond, hydroxylation introduces a hydroxyl group into the fatty acid chain. researchgate.netnih.gov This process can be catalyzed by cytochrome P450 enzymes and can lead to the formation of various hydroxy fatty acids. These hydroxylated metabolites can have distinct biological activities.

| Enzyme Family | Action on Linoleate/Derivatives | Resulting Products |

| Desaturases (e.g., Δ6-desaturase) | Introduction of double bonds | Gamma-linolenic acid (GLA) and subsequent polyunsaturated fatty acids |

| Elongases | Chain elongation | Longer-chain fatty acids |

| Cytochrome P450 (CYP) Monooxygenases | Hydroxylation and epoxidation | Hydroxyeicosatetraenoic acids (HETEs), Epoxyeicosatrienoic acids (EETs) |

Mitochondrial Metabolic Interactions and Lipid Oxidation Pathways

Linoleic acid plays a significant role in mitochondrial function, primarily through its incorporation into the mitochondrial inner membrane phospholipid, cardiolipin. caringsunshine.com Cardiolipin is essential for the structural integrity and optimal function of the electron transport chain complexes involved in oxidative phosphorylation and ATP production. caringsunshine.comhapres.com The specific composition of fatty acids within cardiolipin, particularly the presence of linoleic acid, influences mitochondrial bioenergetics. nih.gov

In addition to its structural role, linoleic acid can also be utilized as an energy source through mitochondrial beta-oxidation. This catabolic process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. The beta-oxidation of polyunsaturated fatty acids like linoleic acid requires additional auxiliary enzymes to handle the non-standard positions of the double bonds. youtube.com Excessive intake of linoleic acid, however, may lead to increased lipid peroxidation and the formation of oxidized linoleic acid metabolites (OXLAMs), which have been associated with mitochondrial dysfunction. mdpi.comnih.gov

Exogenous and Microbial Metabolic Processes

Beyond endogenous metabolism, linoleic acid is also a substrate for biotransformation by the gut microbiota.

Gut Microbiota Biotransformation and Bioactive Metabolite Production

The human gut microbiota possesses a diverse enzymatic capacity to metabolize dietary lipids, including linoleic acid. rsc.orgtandfonline.comrsc.org This microbial metabolism can be considered a detoxification mechanism, as certain polyunsaturated fatty acids can inhibit the growth of some bacteria. rsc.org The biotransformation of linoleic acid by gut bacteria leads to the production of a variety of bioactive metabolites, including conjugated linoleic acids (CLAs) and various hydroxy fatty acids. nih.govresearchgate.net Several bacterial genera, such as Lactobacillus, Bifidobacterium, and Roseburia, are known to be active in metabolizing linoleic acid. rsc.orgnih.govnih.gov

The products of this microbial metabolism can be absorbed by the host and may influence physiological processes. For instance, some of these metabolites are thought to contribute to gut health. rsc.org

Microbial Conversion to Conjugated Linoleic Acids (CLAs)

A significant pathway of linoleic acid metabolism by gut bacteria is its conversion to conjugated linoleic acids (CLAs). nih.govasm.org CLAs are a group of positional and geometric isomers of linoleic acid characterized by having conjugated double bonds. The most well-studied isomer produced by microbial action is cis-9, trans-11 CLA, also known as rumenic acid. asm.org

This conversion is primarily catalyzed by the enzyme linoleate isomerase, which is found in various bacterial species, including those from the genera Bifidobacterium, Lactobacillus, and Propionibacterium. asm.orgnih.gov The production of CLAs is dependent on the specific microbial strains present and various environmental factors within the gut. nih.gov The rate of conversion of linoleic acid to CLA by different bacterial strains can vary significantly. nih.gov

| Bacterial Genus | Key Enzyme | Primary Metabolite |

| Bifidobacterium | Linoleate Isomerase | Conjugated Linoleic Acids (CLAs) |

| Lactobacillus | Linoleate Isomerase | Conjugated Linoleic Acids (CLAs) |

| Roseburia | Not specified | Vaccenic Acid, 10-hydroxy-18:1 |

| Propionibacterium | Linoleate Isomerase | Conjugated Linoleic Acids (CLAs) |

Autoxidation and Protein Interactions in Aqueous and Biological Systems

In aqueous and biological environments, sodium;octadeca-9,12-dienoate is susceptible to autoxidation, a process that involves the reaction of the fatty acid with molecular oxygen. nih.govscispace.com This process leads to the formation of various oxidation products and can be influenced by interactions with proteins.

The autoxidation of linoleic acid is a free-radical chain reaction that initially produces hydroperoxides. nih.gov The primary products are conjugated diene hydroperoxides at carbons 9 and 13. nih.gov A bis-allylic 11-hydroperoxide can also be formed, particularly in the presence of antioxidants like α-tocopherol. nih.gov The rate of oxygen uptake during autoxidation in aqueous solutions can be influenced by factors such as the presence of metal ions like cupric ions. scispace.com The process involves an initiation, propagation, and termination phase. nih.gov

The interaction of linoleic acid and its oxidation products with proteins is a critical aspect of its biological activity. Human serum albumin (HSA), a major carrier protein in the blood, can bind to linoleic acid. nih.gov This binding can be modulated by the presence of divalent metal cations such as Zn2+, Cu2+, Mg2+, and Ca2+. nih.gov For example, Zn2+ can decrease the number of linoleic acid molecules bound to HSA, while Ca2+ can have the opposite effect. nih.gov

Furthermore, proteins can influence the oxidation of linoleic acid. A protein-rich fraction from oats has been shown to protect linoleic acid from oxidation by reducing the concentration of the monomeric form of the fatty acid, which is the preferred substrate for lipoxygenase enzymes. nih.govacs.org This protective effect is dependent on the contact between the protein fraction and linoleic acid. nih.govacs.org Conversely, the oxidation products of linoleic acid can interact with and modify proteins, potentially altering their structure and function. acs.orgscilit.com

Table 3: Factors Influencing Autoxidation and Protein Interactions of this compound

| Factor | Influence on Autoxidation/Protein Interaction |

|---|---|

| Molecular Oxygen | Essential reactant in the autoxidation process nih.govrsc.org |

| Antioxidants (e.g., α-tocopherol) | Can lead to the formation of bis-allylic hydroperoxides nih.gov |

| Metal Ions (e.g., Cu2+) | Can affect the rate of oxygen uptake during autoxidation scispace.com |

| Divalent Cations (e.g., Zn2+, Ca2+) | Modulate the binding capacity of human serum albumin for linoleic acid nih.gov |

Cellular and Molecular Mechanisms of Action

Membrane Biology and Fluidity Modulation

The fluidity of a cell membrane is crucial for its function, affecting processes such as signal transduction, transport, and enzymatic activity. Sodium;octadeca-9,12-dienoate, by virtue of its two cis-double bonds, plays a significant role in modulating these properties.

Interactions with Cellular and Model Membranes

Research has demonstrated that dietary linoleate (B1235992) can effectively increase the fluidity of low-density lipoprotein (LDL) particles in humans. This effect was observed through changes in diphenylhexatriene (DPH) fluorescence polarization, where an increase in phospholipid linoleate content correlated with increased fluidity. This suggests that the incorporation of linoleate directly alters the physical state of the lipid environment. While the primary components of biomembranes are diverse lipids and proteins, the addition of free fatty acids like linoleate can significantly alter membrane curvature and mechanics. The interaction is complex, with the ultimate effect on fluidity depending on an intricate balance between molecular interactions, curvature stress, and the concentration of the fatty acid itself.

Table 1: Effect of Dietary Linoleate on LDL Fluidity

| Parameter | Diet L (10g linoleate/day) | Diet H (30g linoleate/day) | Finding |

|---|---|---|---|

| LDL Fluidity | Baseline | Increased | Dietary linoleate was effective in increasing LDL fluidity. |

| Measurement | DPH Fluorescence Polarization | DPH Fluorescence Polarization | Changes in fluidity were detected as differences in fluorescence polarization. |

| Correlation | - | - | Changes in fluorescence were a linear function of the incremental change in LDL phospholipid linoleate. |

Influence on Membrane Permeability and Barrier Function

The primary function of a cell membrane is to act as a selective barrier. The incorporation of unsaturated fatty acids like linoleate can compromise this barrier function. Due to their amphipathic nature, fatty acids can destabilize the lipid bilayer, leading to a disruption of its integrity.

At high concentrations, the accumulation of unsaturated fatty acids within the bilayer can induce curvature stress, potentially leading to the formation of transient or stable pores. This can increase the membrane's permeability to water and small water-soluble molecules. Some studies suggest that the effect of unsaturated fatty acids on membrane permeability is more significant than that of saturated fatty acids. For instance, research on 3T3-L1 adipocytes showed that treatment with conjugated linoleic acid (CLA), a group of isomers of linoleic acid, resulted in higher glycerol (B35011) permeability compared to control groups. This increased permeability was associated with a reduction in triacylglycerol content, suggesting that altered membrane transport is part of the compound's biological effect.

Regulation of Membrane Protein Expression (e.g., ABC Transporters)

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that transport a wide variety of substrates across cellular membranes, a process powered by ATP hydrolysis. While direct regulation of ABC transporter expression by this compound is not extensively detailed, the modulation of the membrane environment by fatty acids can influence the function of such integral membrane proteins. Changes in membrane fluidity and lipid composition can affect the conformational dynamics and activity of membrane-embedded proteins.

ABC transporters play critical roles in cellular homeostasis and response to stress. Their function is intrinsically linked to the lipid bilayer in which they reside. Therefore, alterations in membrane fluidity caused by the incorporation of linoleate could allosterically modulate the activity of these transporters, even without directly altering their expression levels.

Intracellular Signaling Cascades and Receptor Activation

This compound can influence cellular signaling by modulating the activity of ion channels and activating downstream enzymatic cascades. These actions are often initiated at the plasma membrane and transduced into the cell's interior.

Regulation of Ion Channels and Calcium Flux

There is growing recognition that lipids in the plasma membrane directly regulate the activity of voltage-gated ion channels. Voltage-gated sodium and calcium channels are essential for generating and propagating electrical signals in excitable cells like neurons and muscle cells. The influx of calcium through these channels is a critical event, as calcium acts as a universal second messenger, initiating a multitude of physiological responses.

While research on the direct effects of this compound is specific, studies on related polyunsaturated fatty acids (PUFAs) have shown they can modulate these channels. For example, arachidonic acid, another PUFA, is known to inhibit L-type calcium currents in various cell types. Such modulation can occur through direct interaction with the channel protein. Given the structural similarities, it is plausible that linoleate also influences ion channel gating. An influx of extracellular calcium or its release from intracellular stores leads to a rise in cytosolic calcium concentration, which is a key trigger for subsequent signaling events.

Protein Kinase and Calmodulin-Dependent Pathways

The elevation of intracellular calcium concentration is a primary activation signal for calmodulin (CaM), a versatile calcium-binding protein. Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and activate a host of downstream targets, including Ca2+/calmodulin-dependent protein kinases (CaMKs).

The CaMK family, particularly CaMKII, acts as a critical intermediary in Ca2+-dependent signaling. Activation of CaMKII involves the binding of the Ca2+/calmodulin complex, which relieves autoinhibition and allows the kinase to phosphorylate its substrates. CaMKII has been shown to associate with and phosphorylate cardiac sodium channels, altering their gating properties. This demonstrates a direct link between the Ca2+/calmodulin/CaMKII axis and the regulation of ion channels, which can be initially influenced by membrane lipid composition. Therefore, by potentially modulating calcium flux, this compound can trigger this entire signaling cascade, leading to the phosphorylation of various cellular proteins and the regulation of processes such as gene transcription and cell migration.

Table 2: Key Signaling Molecules and Their Roles

| Molecule | Class | Activator | Key Function |

|---|---|---|---|

| Calcium (Ca2+) | Ion / Second Messenger | Influx via ion channels | Binds to calmodulin, initiating downstream signaling. |

| Calmodulin (CaM) | Calcium-binding protein | Binding of Ca2+ ions | Undergoes conformational change to activate target proteins like CaMKII. |

| CaMKII | Serine/Threonine Kinase | Ca2+/Calmodulin complex | Phosphorylates a broad range of substrate proteins, regulating diverse cellular functions. |

Influence on Adherens Junctions and Intracellular Lipid Accumulation

The cellular impact of this compound, the sodium salt of linoleic acid, extends to the regulation of cell-cell adhesion structures and the modulation of intracellular lipid storage. Linoleic acid and its derivatives have been shown to influence the components of adherens junctions, which are critical for maintaining tissue integrity. Furthermore, as a fatty acid, it plays a direct role in the biogenesis of lipid droplets, the primary sites of intracellular lipid storage.

Research has indicated that while some fatty acids can modulate the expression of key adherens junction proteins, the effect of linoleic acid itself can be complex and cell-type specific. For instance, in certain human cancer cell lines, linoleic acid did not induce an increase in the expression of E-cadherin, a cornerstone of adherens junctions. In contrast, its derivative, gamma-linolenic acid (GLA), was shown to upregulate E-cadherin expression in several cancer cell types, including lung, colon, breast, melanoma, and liver cancer cells, an effect that was correlated with reduced in vitro invasion and increased cell aggregation. nih.govaacrjournals.orgaacrjournals.org This suggests that the metabolic conversion of linoleic acid may be a crucial factor in its ability to influence adherens junction stability.

Furthermore, studies have explored the impact of linoleic acid on β-catenin, another critical component of the adherens junction complex that also functions as a transcriptional coactivator in the Wnt signaling pathway. In certain contexts, linoleic acid has been shown to stimulate Wnt/β-catenin signaling. researchgate.net However, in other models, such as skeletal muscle differentiation, linoleic acid has been found to suppress this pathway. nih.gov The trans-10, cis-12 isomer of conjugated linoleic acid (CLA), a positional and geometric isomer of linoleic acid, has been observed to increase the levels of β-catenin in adipocytes by inhibiting its degradation. nih.gov This stabilization of β-catenin was linked to the inhibition of adipogenesis. These findings underscore the nuanced and context-dependent effects of linoleic acid and its isomers on key regulatory proteins of adherens junctions.

In addition to its effects on cell adhesion, linoleic acid is a key player in intracellular lipid accumulation through the formation of lipid droplets. As an essential fatty acid, it is readily taken up by cells and incorporated into neutral lipids, primarily triglycerides, which are then stored in these specialized organelles. This process is a fundamental aspect of cellular energy homeostasis. The accumulation of intracellular lipid droplets in response to fatty acids like oleic and linoleic acid has been observed in various cell types, including hepatic cells. mdpi.com The mechanism of lipid droplet formation involves the synthesis of neutral lipids in the endoplasmic reticulum, which then bud off to form nascent lipid droplets. mdpi.com This process is crucial for protecting cells from the potential lipotoxicity of free fatty acids.

The table below summarizes the observed effects of linoleic acid and its derivatives on key components related to adherens junctions and intracellular lipid accumulation.

| Molecule | Cell Type | Effect | Key Findings |

| Linoleic Acid | Human Cancer Cells (MCF-7) | Reduced E-cadherin expression | Did not induce E-cadherin expression in several other cancer cell lines. aacrjournals.org |

| Gamma-Linolenic Acid (GLA) | Human Cancer Cells (Lung, Colon, Breast, etc.) | Increased E-cadherin expression | Correlated with reduced invasion and increased cell aggregation. nih.govaacrjournals.orgaacrjournals.org |

| trans-10, cis-12 Conjugated Linoleic Acid (t10, c12-CLA) | 3T3-L1 Adipocytes | Increased β-catenin levels | Inhibited adipocyte differentiation by enhancing β-catenin stability. nih.gov |

| Linoleic Acid | Human Hair Dermal Papilla Cells | Activated Wnt/β-catenin signaling | Promoted cell growth. researchgate.net |

| Linoleic Acid | C2C12 Murine Myoblasts | Suppressed Wnt/β-catenin signaling | Inhibited skeletal muscle differentiation. nih.gov |

| Linoleic Acid | Hepatic Cells | Increased lipid droplet formation | Contributed to intracellular lipid accumulation. mdpi.com |

Role as a Signaling Mediator: Nitrated Derivatives

The biological activities of this compound are significantly expanded through the formation of its nitrated derivatives, collectively known as nitro-linoleic acid (LNO2). These molecules are formed from the reaction of linoleic acid with reactive nitrogen species and have emerged as potent signaling mediators with diverse physiological effects.

Nitro-linoleic acid exerts its signaling functions through multiple mechanisms, including the activation of specific intracellular pathways and the modulation of gene expression. One of the most well-characterized effects of LNO2 is the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory properties. This induction has been observed in various cell types, including pulmonary epithelial cells and human aortic endothelial cells. The upregulation of HO-1 by LNO2 occurs at the transcriptional level and is mediated, at least in part, by the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the ERK and JNK pathways.

Furthermore, LNO2 has been identified as a signaling molecule that can activate the Keap1/Nrf2 pathway. This pathway is a critical cellular defense mechanism against oxidative stress. LNO2 promotes the nuclear translocation of Nrf2, leading to the expression of a battery of antioxidant and cytoprotective genes. In vascular smooth muscle cells, this activation of the Keap1/Nrf2 pathway by LNO2 has been shown to inhibit cell proliferation. mdpi.com

The signaling actions of nitro-linoleic acid can be both dependent and independent of the peroxisome proliferator-activated receptor-gamma (PPARγ). LNO2 is a known endogenous ligand for PPARγ and can activate PPARγ-dependent gene expression. However, a significant portion of its signaling effects, including the induction of HO-1 in endothelial cells, has been shown to be independent of PPARγ activation. This indicates that LNO2 can engage multiple signaling cascades to elicit its biological responses.

The table below provides a summary of the key signaling pathways and molecular targets modulated by the nitrated derivatives of linoleic acid.

| Signaling Pathway/Target | Effect of Nitro-linoleic Acid (LNO2) | Cellular Outcome |

| Heme Oxygenase-1 (HO-1) | Upregulation of mRNA and protein expression | Cytoprotection, anti-inflammatory response |

| ERK Pathway | Activation (increased phosphorylation) | Contribution to HO-1 induction |

| JNK Pathway | Activation (increased phosphorylation) | Cellular stress response |

| Keap1/Nrf2 Pathway | Activation (Nrf2 nuclear translocation) | Antioxidant defense, inhibition of cell proliferation |

| PPARγ | Ligand binding and activation | Regulation of gene expression related to metabolism and inflammation |

Enzymatic Interactions and Catalytic Studies

Lipoxygenase-Mediated Oxidation and Kinetic Analysis

Lipoxygenases (LOX) are a class of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linoleate (B1235992). researchgate.net The reaction involves the stereospecific insertion of molecular oxygen, resulting in the formation of conjugated hydroperoxydiene fatty acids. researchgate.net

The kinetic analysis of lipoxygenase action on linoleic acid reveals a complex mechanism. Studies on soybean lipoxygenase have proposed a kinetic scheme that involves two binding sites, compulsory product activation, and competitive inhibition by both the substrate and the product. nih.govresearchgate.net The reaction often exhibits a lag phase, which can be eliminated by the presence of the hydroperoxide product, indicating that the enzyme's active form is the iron(III) state, and the initial iron(II) state requires activation by the product. uu.nl

The time course of the soybean lipoxygenase-catalyzed oxygenation of linoleic acid has been analyzed, yielding several key kinetic constants. nih.govresearchgate.net These constants provide insight into the enzyme's affinity for its substrate and product, as well as the inhibitory effects that govern the reaction rate. For instance, the dissociation constant of the product from the free enzyme is significantly low, while the product also acts as a competitive inhibitor. nih.govresearchgate.net

The rate of lipoxygenase-catalyzed oxidation is also influenced by the physical state of the substrate. For example, trilinolein (B126924) and phosphatidylcholine are oxidized at approximately one-tenth the rate of free linoleic acid, while 1,3-dilinolein (B586039) is oxidized at about 40% of the rate of linoleic acid. nih.gov

Table 1: Kinetic Constants for Soybean Lipoxygenase with Linoleic Acid

| Kinetic Parameter | Value | Description | Reference |

|---|---|---|---|

| Kps | (7.7 +/- 0.3) x 10⁻⁶ M | Dissociation constant of the substrate from the enzyme-substrate-product complex. | nih.govresearchgate.net |

| Kpp | (2.9 +/- 0.3) x 10⁻⁵ M | Competitive inhibition constant of the product. | nih.govresearchgate.net |

| Kp | < 10⁻⁵ M | Dissociation constant of the product from the free enzyme. | nih.govresearchgate.net |

Microbial Enzyme Characterization and Activity

Certain microorganisms possess linoleate isomerase (LAI), an enzyme that converts linoleic acid into various isomers of conjugated linoleic acid (CLA). nih.govacs.org This enzyme belongs to the family of isomerases, specifically cis-trans isomerases, and its systematic name is linoleate Delta12-cis-Delta11-trans-isomerase. wikipedia.org The reaction it catalyzes is the conversion of 9-cis,12-cis-octadecadienoate to 9-cis,11-trans-octadecadienoate. wikipedia.org

Bacteria capable of this conversion include species from genera such as Propionibacterium, Bifidobacterium, Lactobacillus, and Butyrivibrio. wikipedia.orgnih.gov The biocatalytic production of CLA via LAI is of significant interest because it offers mild reaction conditions and easier product purification compared to chemical synthesis methods. nih.govacs.org

The activity of linoleate isomerase is subject to regulation. In a study on Propionibacterium acnes, proteomics and metabolomics analyses of a mutant strain with high LAI activity revealed significant changes in protein expression and metabolic pathways. nih.govacs.org Differentially expressed proteins were primarily involved in galactose metabolism, the phosphotransferase system, and sucrose (B13894) metabolism. nih.govacs.org Furthermore, metabolic pathways related to amino acid biosynthesis were also affected. nih.govacs.org These findings suggest that the regulation of LAI activity is complex and linked to central carbon and amino acid metabolism. nih.govacs.org Some human gut bacteria, including certain Roseburia and Butyrivibrio fibrisolvens strains, exhibit high rates of linoleate metabolism, with linoleate isomerase activity greater than 10 nmol CLA formed per mg of protein per minute. nih.gov

In addition to isomerization, microbial enzymes can catalyze the hydration of the double bonds in linoleic acid, a reaction carried out by fatty acid hydratases. researchgate.netmdpi.com This process adds a water molecule across a double bond to produce hydroxy fatty acids (HFAs). mdpi.com Numerous probiotic microorganisms, particularly from the Lactobacillus genus, are capable of this biotransformation. researchgate.netmdpi.com

These enzymatic reactions are often highly regio- and stereoselective. For example, many probiotic strains convert linoleic acid almost exclusively into (S)-(12Z)-10-hydroxy-octadecenoic acid. researchgate.net However, some strains, like Lactobacillus acidophilus ATCC SD5212, display dual activity, producing a mixture of 10-hydroxy and 13-hydroxy derivatives. researchgate.netmdpi.com The linoleic acid Δ9 hydratase from Lactobacillus plantarum AKU 1009a, when overexpressed in Escherichia coli, can convert high concentrations of linoleic acid (280 g/L) into (S)-10-hydoxy-cis-12-octadecenoic acid with a conversion rate of 98% and an enantiomeric excess greater than 99.9%. nih.gov

Bacterial hydroxylases, another class of enzymes, can also modify fatty acids, although their primary roles are often in the degradation of other complex molecules like steroids. nih.gov These enzymes, which include cytochromes P450, introduce hydroxyl groups into aliphatic compounds. nih.gov While the direct action of specific hydroxylases on sodium;octadeca-9,12-dienoate is less characterized than hydratase activity, the broad substrate capabilities of these enzymes suggest potential for such transformations in bacterial systems. researchgate.net

Table 2: Products of Microbial Hydratase Activity on Linoleic Acid

| Microorganism | Enzyme Type | Major Product(s) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Lactobacillus plantarum AKU 1009a | Linoleic acid Δ9 hydratase | (S)-10-hydoxy-cis-12-octadecenoic acid | 98% conversion | nih.gov |

| Lactobacillus acidophilus ATCC SD5212 | 10- and 13-hydratase | (12Z)-10-hydroxy-octadecenoic acid, (9Z)-13-hydroxy-octadecenoic acid, 10,13-dihydroxy-octadecenoic acid | High overall yield | mdpi.com |

| Various Probiotic Strains | Fatty Acid Hydratase | (S)-(12Z)-10-hydroxy-octadecenoic acid | Varies | researchgate.net |

Studies on Other Enzyme-Substrate Interactions (e.g., Autocatalysis vs. Biocatalysis)

The oxidation of this compound can occur through both non-enzymatic autoxidation and enzyme-mediated biocatalysis. The distinction between these pathways lies in their mechanism, specificity, and resulting products.

Biocatalysis , exemplified by the lipoxygenase reaction, is highly specific. LOX enzymes catalyze the regio- and stereospecific dioxygenation of linoleate, leading to the formation of specific hydroperoxide products, such as (9S)-hydroperoxy-octadecadienoic acid (9S-HPODE) or (13S)-hydroperoxy-octadecadienoic acid (13S-HPODE). researchgate.netresearchgate.net The enzymatic reaction is controlled, with defined kinetics and susceptibility to regulation by inhibitors and activators. nih.govbyjus.com

In contrast, autoxidation is a non-enzymatic, free-radical-mediated process. This reaction is initiated by the abstraction of a hydrogen atom, leading to a chain reaction involving oxygen. Autoxidation is far less specific than biocatalysis, resulting in a racemic mixture of various positional isomers of hydroperoxides. researchgate.net While biocatalysis is a controlled cellular process, autoxidation is a form of chemical degradation.

The term autocatalysis refers to a reaction where the product itself acts as a catalyst. In the context of lipoxygenase, the hydroperoxide product is required to activate the enzyme, a phenomenon known as product activation. nih.govresearchgate.netuu.nl This can be considered a form of autocatalysis within a biocatalytic cycle, where the enzyme's efficiency is enhanced by the initial formation of its product. This is distinct from the non-enzymatic autoxidation chain reaction, where radical intermediates propagate the process.

Research Methodologies and Analytical Approaches

Advanced Spectroscopic and Chromatographic Techniques

Mass spectrometry (MS) is a cornerstone technique in the analysis of sodium;octadeca-9,12-dienoate, serving as the primary detection method in the fields of lipidomics and metabolomics. mass-analytica.com These disciplines aim to comprehensively identify and quantify the entire complement of lipids (lipidome) and small-molecule metabolites (metabolome) within a biological sample. mass-analytica.com MS-based approaches offer high sensitivity and selectivity, making them ideal for detecting and characterizing lipids, even at low concentrations. mass-analytica.com In studies of metabolic diseases, for instance, liquid chromatography-mass spectrometry (LC/MS)-based untargeted metabolomics has been used to identify significant changes in lipid profiles, including decreased levels of linoleic acid, the conjugate acid of this compound, in patients with nonalcoholic steatohepatitis (NASH). mdpi.com Similarly, non-targeted metabolomics using LC/MS can analyze differential metabolites in microbiological systems, such as those influencing linoleic acid isomerase activity in Propionibacterium acnes. nih.govacs.org

Lipidomics research employs two primary strategies: untargeted and targeted analysis. creative-proteomics.com

Untargeted Lipidomics : This is an exploratory, hypothesis-generating approach that aims to capture and measure as many lipid species as possible in a sample to gain a comprehensive overview of the lipidome. creative-proteomics.com It is particularly useful for discovering novel or unexpected lipid alterations in different physiological or pathological states. creative-proteomics.comnih.gov For example, an untargeted analysis might reveal broad disruptions in metabolic pathways involving this compound in response to a particular stimulus or disease. nih.gov This strategy often involves high-resolution mass spectrometry to acquire comprehensive data on all detectable ions. mass-analytica.com

Targeted Lipidomics : This is a hypothesis-driven approach that focuses on the precise and accurate quantification of a predefined list of specific lipids, such as this compound and its metabolites. creative-proteomics.com Targeted methods offer higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. creative-proteomics.comchromatographyonline.com They are often used to validate findings from initial untargeted studies or to measure specific biomarkers. nih.govchromatographyonline.com This approach frequently utilizes tandem mass spectrometry (MS/MS) instruments like triple quadrupoles, which can be programmed to detect specific precursor and fragment ions for the lipids of interest. chromatographyonline.com

The typical workflow involves an initial untargeted screening to identify differential lipids, followed by a targeted analysis to validate and accurately quantify these specific molecules. creative-proteomics.comnih.gov

Stable isotope labeling is a powerful technique used in conjunction with mass spectrometry to study the dynamics of lipid metabolism, including the synthesis and turnover of molecules like this compound. laulab.net This method involves introducing atoms with non-radioactive, heavy isotopes (e.g., ¹³C, ²H, or ¹⁵N) into lipid molecules. laulab.netnih.gov

By administering a stable isotope-labeled precursor, researchers can trace the metabolic fate of the label as it is incorporated into newly synthesized lipids. For example, ¹³C-labeled linoleic acid could be introduced to a cell culture or organism, and its incorporation into triglycerides and other complex lipids can be monitored over time using LC/MS. nih.gov This allows for the precise measurement of metabolic flux, providing quantitative data on the rates of lipid synthesis (anabolism) and degradation (catabolism). nih.gov This "turnover and replication analysis by isotope labeling" (TRAIL) approach reveals how quickly molecules are being produced and cleared, offering critical insights into the regulation of lipid homeostasis in various tissues and conditions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and molecular interactions of this compound. nih.gov

Interaction Analysis : NMR can also be used to study how this compound interacts with its environment. For instance, ²³Na NMR has been used to study the behavior of the sodium counter-ion in liquid crystal systems formed by sodium linoleate (B1235992) and water. nih.govnih.gov These studies revealed that the sodium nucleus experiences a nuclear quadrupolar interaction, providing insight into the nature of ion binding in such systems, which can serve as a model for biological membranes. nih.govnih.gov

| Proton Type | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Olefinic (C=C-H) | ~5.3-5.4 | Protons directly attached to the double bond carbons. |

| Bis-allylic (-C=C-CH₂-C=C-) | ~2.7-2.8 | Methylene protons located between the two double bonds. |

| Allylic (-CH₂-C=C-) | ~2.0-2.1 | Methylene protons adjacent to a double bond. |

| Terminal Methyl (-CH₃) | ~0.8-0.9 | Methyl group at the end of the alkyl chain. |

Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) and Raman Spectroscopy : These techniques probe the vibrational modes of molecules. The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. Key peaks include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are distinct from the carbonyl (C=O) stretch of the protonated carboxylic acid. researchgate.netmdpi.com Other prominent bands are the C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups in the alkyl chain. researchgate.net These spectra are valuable for confirming the salt's identity and studying its interactions, such as its adsorption onto mineral surfaces. researchgate.net

UV-Vis Spectroscopy : This technique measures the absorption of ultraviolet and visible light due to electronic transitions within the molecule. For compounds like this compound, UV absorption is primarily associated with the π → π* transitions of the conjugated double bonds and n → π* transitions of the carboxylate group. researchgate.net While the unconjugated double bonds of linoleate result in weak absorption at lower wavelengths, the technique can be highly effective for quantification. acgpubs.org The position and intensity of the absorption maximum (λmax) can be influenced by factors such as concentration and pH. researchgate.net UV-Vis spectroscopy is widely used for quantitative analysis in various applications, often requiring method validation to ensure accuracy and precision. acgpubs.orgunmul.ac.id

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric C-H Stretch (CH₂, CH₃) | 2910 - 2960 | Alkyl Chain |

| Symmetric C-H Stretch (CH₂, CH₃) | 2840 - 2880 | Alkyl Chain |

| Asymmetric COO⁻ Stretch | 1550 - 1610 | Carboxylate |

| Symmetric COO⁻ Stretch | 1400 - 1450 | Carboxylate |

Gas chromatography (GC) is a powerful chromatographic technique used to separate and analyze volatile compounds. Since this compound is a salt and thus non-volatile, it must first be chemically modified through a process called derivatization.

The standard procedure involves converting the fatty acid salt into its corresponding fatty acid methyl ester (FAME), most commonly methyl linoleate. This is typically achieved by transesterification with an alcohol like methanol under acidic or basic conditions. The resulting FAME is significantly more volatile and thermally stable, making it suitable for GC analysis.

Once injected into the GC system, the FAME is vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS), which allows for both quantification and positive identification based on the molecule's mass spectrum. nih.gov This technique is widely used for determining the fatty acid composition of complex biological samples. nih.gov

Mass Spectrometry-Based Lipidomics and Metabolomics

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

The intricate roles of this compound, the sodium salt of linoleic acid, in cellular and physiological processes necessitate the use of sophisticated model systems. In vitro and ex vivo models are indispensable for dissecting the molecular mechanisms underlying its metabolic fate and signaling functions, providing controlled environments to study complex biological responses.

Cell Culture Models for Metabolic and Signaling Pathway Investigation

Cell culture systems serve as a fundamental tool for investigating the direct effects of this compound on cellular metabolism and signaling cascades. By applying this compound to various cell lines, researchers can elucidate its influence on cell proliferation, differentiation, and gene expression under defined conditions.

For instance, studies have utilized primary bovine satellite cells to examine the modulatory effects of sodium linoleate on cell proliferation and the expression of genes related to lipid metabolism. In these models, sodium linoleate is typically complexed with bovine serum albumin (BSA) to facilitate its solubility and delivery in the culture medium nih.gov. Such investigations have revealed that specific concentrations of linoleic acid can enhance cell viability and proliferation, potentially through the activation of pathways like the phosphatidylinositol 3-kinase (PI3K) pathway nih.gov.

The impact of linoleic acid has also been extensively studied in the context of cancer. Research on human breast cancer cell lines, such as MDA-MB-435 and MDA-MB-231, has shown that dietary linoleic acid can influence tumor growth and metastasis nih.govresearchgate.net. In vitro assays are crucial for dissecting the cellular mechanisms, such as the secretion of enzymes like type IV collagenase, which are involved in invasion and metastasis nih.gov. Similarly, studies on colorectal cancer cell lines (LOVO and RKO) have demonstrated a dose-dependent effect of linoleic acid, where low concentrations may promote proliferation while higher concentrations can induce oxidant stress, mitochondrial dysfunction, and apoptosis nih.gov. The antitumor activity of sodium linoleate has been observed in its ability to selectively kill cancer cells, such as Ehrlich ascites tumor cells and human chronic lymphocytic leukemia lymphocytes, over their normal counterparts in vitro nih.gov.

Furthermore, tissue engineering approaches have employed linoleic acid to modulate the lipid profiles of reconstructed human adipose tissue. These three-dimensional models, derived from adipose-derived stromal/stem cells, have shown that supplementing the culture medium with linoleic acid can correct deficiencies noted in standard culture conditions and create a more physiologically relevant model for metabolic studies nih.govplos.org.

Below is a table summarizing the effects of linoleic acid (LA) on different cell lines as observed in various studies.

| Cell Line | Organism | Cell Type | Concentration of LA | Observed Effect | Reference |

| HEC-1A | Human | Endometrial Cancer | 0.1–500 µM | Dose-dependent inhibition of cell proliferation | tandfonline.com |

| KLE | Human | Endometrial Cancer | 0.1–500 µM | Dose-dependent inhibition of cell proliferation | tandfonline.com |

| LOVO | Human | Colorectal Cancer | 100-200 µM | Promoted proliferation | nih.gov |

| LOVO | Human | Colorectal Cancer | >300 µM | Inhibited growth, induced oxidant stress | nih.gov |

| RKO | Human | Colorectal Cancer | 100-200 µM | Promoted proliferation | nih.gov |

| RKO | Human | Colorectal Cancer | >300 µM | Inhibited growth, induced mitochondrial dysfunction | nih.gov |

| Bovine Satellite Cells | Bovine | Muscle Progenitor | 100 µM | Increased cell viability | nih.gov |

| MDA-MB-231 | Human | Breast Cancer | 12% (w/w) in diet (in vivo study linked to in vitro findings) | Enhanced tumor growth | nih.govresearchgate.net |

Organ Perfusion and Tissue Slice Preparations for Physiological Response Assessment

To bridge the gap between single-cell responses and whole-organism physiology, ex vivo systems like organ perfusion and tissue slice preparations are employed. These models maintain the three-dimensional architecture and cellular heterogeneity of tissues, allowing for the assessment of integrated physiological responses to this compound.

A notable application is the use of a 3D perfused human in vitro model for non-alcoholic fatty liver disease (NAFLD). In this system, primary human hepatocytes are cultured in a microfluidic device and exposed to media containing physiologically relevant levels of glucose, insulin, and free fatty acids, including linoleic acid, to induce steatosis nih.gov. This model allows for the study of triglyceride accumulation and the expression of inflammatory and fibrotic genes, recapitulating key features of clinical NAFLD nih.gov. Similarly, normothermic machine perfusion of steatotic human livers has been shown to alter lipid metabolism, suggesting a potential avenue for studying the impact of specific fatty acids in a controlled ex vivo setting aasld.org.

Human adipose tissue slice cultures (HATSC) represent another valuable ex vivo model. These slices preserve the complex in vivo composition of adipose tissue, including mature adipocytes, stem cells, and immune cells, for extended periods plos.org. Such models are ideal for investigating the direct effects of metabolic substrates like sodium linoleate on adipose tissue biology, including lipolysis, inflammation, and signaling, in a context that closely mimics the native tissue environment plos.org. For example, studies have shown that lipolysis-derived linoleic acid can specifically drive the proliferation of beige fat progenitor cells, a finding elucidated using ex vivo tissue culture techniques nih.gov.

Micellar and Aqueous Solution Studies for Oxidation Kinetics

The susceptibility of this compound to oxidation is a critical aspect of its chemistry, with implications for both its stability and biological activity. Micellar and aqueous solution studies provide simplified, controlled environments to investigate the kinetics and mechanisms of its oxidation. As the ester methyl linoleate shares the same fatty acid chain, studies on its oxidation serve as a direct proxy for understanding the behavior of the linoleate component.

Research has extensively examined the radical chain oxidation of methyl linoleate in micellar solutions, such as those formed by sodium dodecyl sulfate (SDS) nih.govresearchgate.net. These studies monitor the reaction kinetics in the presence of various initiators and catalysts, like iron(II) in combination with ascorbic acid or hydrogen peroxide nih.gov. The type of micellar medium (e.g., cationic vs. anionic surfactants) and the pH of the solution have been shown to be critical factors, determining the efficacy of different catalytic systems nih.gov. The results confirm that the presence of a Fe(II)/Fe(III) couple is essential for initiating the oxidation process nih.gov.

Kinetic analyses in these systems reveal that the oxidation rate is dependent on the concentration of the substrate within the micelle researchgate.net. The process often exhibits complex kinetics, with evidence for both linear and quadratic chain termination steps researchgate.net. Furthermore, studies using deuterated linoleic acid esters have uncovered a significant kinetic isotope effect, providing deeper insights into the reaction mechanism and the role of specific radical species researchgate.net.

Investigations into the oxidation of sodium oleate, a closely related monounsaturated fatty acid salt, in aqueous salt aerosols also provide relevant insights. These studies show that oxidation by agents like ozone occurs at the gas-aerosol interface and follows Langmuir-Hinshelwood kinetics, where the reaction rate depends on the surface coverage of the reactant nih.govacs.org.

The table below summarizes key kinetic parameters from a study on methyl linoleate oxidation in Triton X-100 micelles.

| Substrate Concentration [LH], M | Surfactant Concentration [Triton X-100], M | Substrate/Surfactant Ratio | Chain Length (ν) | Reference |

| 0.01 | 0.04 | 0.25 | 49 | researchgate.net |

| 0.05 | 0.20 | 0.25 | 42 | researchgate.net |

| 0.06 | 0.16 | 0.38 | 32 | researchgate.net |

| 0.10 | 0.10 | 1.00 | 23 | researchgate.net |

| 0.04 | 0.50 | 0.08 | 82 | researchgate.net |

| 0.06 | 0.33 | 0.18 | 65 | researchgate.net |

| 0.10 | 0.20 | 0.50 | 43 | researchgate.net |

In Vitro Fermentation Models with Microbial Communities

The gut and rumen microbiota play a crucial role in metabolizing dietary lipids, transforming them into a variety of bioactive compounds. In vitro fermentation models, using inoculums from sources like human feces or ruminant rumen fluid, are essential for studying the microbial conversion of this compound.

These models have demonstrated that gut microbiota can metabolize linoleic acid into various metabolites, most notably conjugated linoleic acids (CLAs), which have been reported to have numerous biological activities researchgate.netrsc.orgrsc.org. Studies have shown that the chemical form of the supplied lipid (e.g., free fatty acid vs. triglyceride) and the food matrix can significantly influence the production of these metabolites researchgate.netrsc.orgrsc.org. For instance, the addition of free linoleic acid to an in vitro fecal fermentation model enhanced the production of CLAs compared to soybean oil researchgate.netrsc.org.

In the context of ruminant nutrition, in vitro batch culture systems are used to investigate how supplements rich in linoleic acid, such as various plant oils, affect rumen fermentation parameters jafs.com.pl. These studies measure changes in volatile fatty acid profiles, microbial populations (bacteria and protozoa), and the biohydrogenation of unsaturated fatty acids jafs.com.plmdpi.comresearchgate.net. For example, supplementing with calcium salts of linoleic acid has been shown to have less toxic effects on fibrolytic bacteria and to resist biohydrogenation to a greater extent than free oils mdpi.comresearchgate.net. The stability of CLAs against ruminal biohydrogenation has also been improved through techniques like nano-encapsulation, as demonstrated in in vitro fermentation profiles nih.gov.

Research using these models has also highlighted the positive impact of polyunsaturated fatty acids on the growth of beneficial bacteria such as Akkermansia and Bifidobacterium and the production of short-chain fatty acids like butyrate nih.gov.

Computational Approaches in Lipidomics and Metabolomics Data Interpretation

The analysis of this compound and its myriad metabolites in biological systems generates vast and complex datasets through lipidomics and metabolomics. Computational approaches are critical for processing, analyzing, and interpreting this data to extract meaningful biological insights nih.gov.

Bioinformatic tools are essential to overcome the challenges inherent in lipidomics, such as the vast diversity of lipid species and the complexity of the data generated by mass spectrometry uu.nl. These approaches encompass several key areas: lipidome annotation, interpretation via pathway and enrichment-based methods, and understanding complex interactions with other molecules uu.nl. Databases and pathway analysis tools like WikiPathways are used to map the metabolic routes of fatty acids like linoleic acid, helping to identify potential mechanistic links between different metabolites uu.nlresearchgate.net.

For example, computational pathway analysis can trace the routes connecting linoleic acid to key metabolic hubs like Acetyl-CoA researchgate.net. Furthermore, machine learning algorithms and other advanced statistical methods are being applied to integrate lipidomics data with other 'omics' datasets (genomics, transcriptomics, proteomics) to build predictive models and gain a systems-level understanding of biological processes researchgate.net. These computational strategies are vital for identifying novel biomarkers and for unraveling the complex regulatory networks in which linoleic acid and its derivatives participate researchgate.netnih.gov. Recently developed computational methods are also making it possible to identify the specific omega positions of double bonds in lipids from routine chromatography-coupled mass spectrometry data, which is crucial for understanding their biological function technologynetworks.com.

Biological Roles of Sodium;octadeca 9,12 Dienoate in Non Human Systems

In biological contexts, sodium;octadeca-9,12-dienoate dissociates, and its biological effects are primarily attributed to the octadeca-9,12-dienoate anion, commonly known as linoleate (B1235992). This polyunsaturated omega-6 fatty acid is essential in many organisms and plays multifaceted roles, particularly in non-human biological systems ranging from plants to animals.

Synthesis and Chemical Modification Strategies for Research Applications

Laboratory Synthesis Pathways of Sodium (9Z,12Z)-octadeca-9,12-dienoate

The most common and straightforward laboratory synthesis of sodium (9Z,12Z)-octadeca-9,12-dienoate involves the direct saponification of its corresponding free fatty acid, linoleic acid. This reaction is a classic acid-base neutralization.

Typically, linoleic acid is dissolved in a solvent, commonly an alcohol such as ethanol, to ensure miscibility of the reactants. rsc.org A stoichiometric amount of a sodium base, most frequently sodium hydroxide (B78521) (NaOH), is then added to the solution. rsc.orgatamanchemicals.com The mixture is stirred, often overnight at room temperature, to allow the reaction to proceed to completion. rsc.org The resulting product, sodium linoleate (B1235992), is a white, soap-like solid that can be isolated by removing the solvent under vacuum. rsc.org This method provides a high yield of the desired salt.

Table 1: Common Laboratory Synthesis of Sodium (9Z,12Z)-octadeca-9,12-dienoate

| Reactants | Catalyst/Solvent | Reaction Type | Product |

|---|

Derivatization for Functional and Mechanistic Studies

Linoleic acid and its sodium salt are precursors for a wide array of derivatives used in functional and mechanistic studies. These modifications target the carboxyl group or the double bonds within the aliphatic chain, yielding compounds with altered chemical properties and biological activities.

Hydroxylated and Epoxidized Fatty Acid Derivatives

Oxidized derivatives of linoleic acid, including hydroxylated and epoxidized forms, are of significant interest as they are involved in various physiological and pathological processes. nih.govwikipedia.org

Hydroxylated Derivatives: Mono-hydroxylated derivatives, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), can be synthesized chemically. A common method involves the reaction of methyl linoleate with selenium dioxide (SeO₂), which performs an allylic oxidation to introduce a hydroxyl group. nih.govresearchgate.netnih.gov Enzymatic synthesis offers high stereoselectivity. For instance, lipoxygenase (LOX) enzymes can catalyze the dioxygenation of linoleic acid to produce specific hydroperoxy derivatives, which are then reduced to the corresponding hydroxy compounds, such as 13(S)-HODE. acs.org

Epoxidized Derivatives: Epoxidation of one of the double bonds in linoleic acid yields monoepoxides like cis-9,10-epoxy-12c-octadecenoic acid (vernolic acid) and cis-12,13-epoxy-9c-octadecenoic acid (coronaric acid). wikipedia.org These can be synthesized using enzyme-mediated processes. For example, immobilized Candida antarctica lipase (B570770) (Novozym 435®) can catalyze the formation of a peracid from the fatty acid in the presence of hydrogen peroxide, which then epoxidizes the double bond in an intermolecular reaction. analis.com.myscite.ai Chemical synthesis can also be achieved, for instance, through the acid-catalyzed intramolecular cyclization of a linoleic acid hydroperoxide. researchgate.net

Table 2: Synthesis of Hydroxylated and Epoxidized Linoleic Acid Derivatives

| Derivative Type | Synthesis Method | Key Reagents/Enzymes | Example Products |

|---|---|---|---|

| Hydroxylated | Chemical Oxidation | Selenium dioxide (SeO₂) | 9-HODE, 13-HODE nih.govresearchgate.net |

| Hydroxylated | Enzymatic Oxidation | Lipoxygenase (LOX) | 13(S)-HODE acs.org |

| Epoxidized | Chemo-enzymatic | Lipase (e.g., Novozym 435®), H₂O₂ | cis-9,10-epoxy-12c-18:1, cis-12,13-epoxy-9c-18:1 analis.com.my |

Conjugated Linoleic Acid Isomers

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid where the double bonds are conjugated. nih.gov They have attracted significant research interest due to their diverse biological activities. The primary method for synthesizing CLAs from linoleic acid is through isomerization.

Alkali-catalyzed isomerization is a widely used industrial and laboratory method. foodandnutritionjournal.org This process typically involves heating linoleic acid-rich oils or pure linoleic acid with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent like propylene (B89431) glycol or ethylene (B1197577) glycol. foodandnutritionjournal.orgresearchgate.net These conditions promote the migration of the double bonds to form a conjugated system, resulting in a mixture of CLA isomers, predominantly cis-9, trans-11 and trans-10, cis-12 CLA. foodandnutritionjournal.org Biocatalytic methods using linoleate isomerase enzymes from certain bacteria, such as Lactobacillus and Bifidobacterium, also provide a pathway to specific CLA isomers under milder conditions. nih.govnih.gov

Nitrated Fatty Acid Species

Nitrated fatty acids (NO₂-FA) are electrophilic signaling mediators formed by the addition of a nitro group (NO₂) to a double bond. nih.govdaneshyari.com The nitration of linoleic acid yields nitro-linoleic acid (NO₂-LA), which can be synthesized through several pathways.

These derivatives are formed when unsaturated fatty acids are exposed to nitrating species. nih.gov In the laboratory, NO₂-LA can be generated by reacting linoleic acid with agents such as peroxynitrite (ONOO⁻), nitrogen dioxide (•NO₂), or nitronium tetrafluoroborate (B81430) (NO₂BF₄). acs.org Another synthetic route is a two-step method involving nitroselenation or nitromercuration, which activates the double bond for nitration. nih.govresearchgate.net These reactions typically produce a mixture of regioisomers.

Esterification and Other Aliphatic/Aromatic Modifications

Other Aliphatic/Aromatic Modifications: The aliphatic chain of linoleic acid can undergo various other modifications. Thermal oxidation can lead to the formation of a complex mixture of volatile compounds, including aldehydes, ketones, and shorter-chain acids. scielo.br More targeted modifications include the synthesis of complex derivatives for specific applications. For example, linoleic acid has been incorporated into a naphthalenone structure, creating 3-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,2-dimethylpropyl (9Z,12Z)-octadeca-9,12-dienoate, demonstrating the potential for attaching complex aromatic moieties. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Systematic Name |

|---|---|

| Sodium linoleate | Sodium (9Z,12Z)-octadeca-9,12-dienoate |

| Linoleic acid | (9Z,12Z)-Octadeca-9,12-dienoic acid |

| 9-HODE | 9-Hydroxyoctadecadienoic acid |

| 13-HODE | 13-Hydroxyoctadecadienoic acid |

| Vernolic acid | cis-9,10-epoxy-12c-octadecenoic acid |

| Coronaric acid | cis-12,13-epoxy-9c-octadecenoic acid |

| Conjugated linoleic acid (CLA) | (Mixture of isomers, e.g., cis-9, trans-11-octadecadienoic acid) |

| Nitro-linoleic acid (NO₂-LA) | (Mixture of isomers, e.g., 9-nitro-octadeca-10,12-dienoic acid) |

Q & A

Q. What are the established methods for synthesizing sodium octadeca-9,12-dienoate with high purity?

Sodium octadeca-9,12-dienoate can be synthesized via saponification of its ester derivatives (e.g., methyl or ethyl octadeca-9,12-dienoate). A typical protocol involves:

- Reacting the ester with sodium hydroxide in an ethanol-water mixture under reflux (60–80°C for 2–4 hours).

- Acidifying the product with HCl to isolate linoleic acid, followed by neutralization with sodium bicarbonate to yield the sodium salt.

- Purification via recrystallization or column chromatography to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) or FT-IR for carboxylate group confirmation .

Q. Which analytical techniques are most effective for characterizing sodium octadeca-9,12-dienoate in complex mixtures?

- GC-MS : Optimize parameters such as column type (e.g., DB-5MS), ionization energy (70 eV), and temperature gradients (e.g., 50°C to 300°C at 10°C/min). Sodium salts require derivatization (e.g., methylation with BF₃-methanol) to volatile esters for GC analysis. Peak identification relies on retention indices and fragmentation patterns (e.g., m/z 294 for methyl ester derivatives) .

- NMR : Use ¹H NMR (500 MHz, CDCl₃) to confirm double bond positions (δ 5.3–5.4 ppm for cis-9,12 dienes) and carboxylate resonance (δ 2.3 ppm). ¹³C NMR resolves chain length and functional groups .

Advanced Research Questions

Q. How can computational group contribution methods predict the density of sodium octadeca-9,12-dienoate derivatives, and what are the error margins compared to experimental data?

The group contribution (GCVOL) method partitions the molecule into functional groups (e.g., CH₃, CH₂, =CH–, COO⁻) to estimate molar volume. For methyl octadeca-9,12-dienoate:

- Calculate contributions: 2 CH₃, 12 CH₂, 4 =CH–, 1 COO⁻.

- Sum group volumes (e.g., 33.5 cm³/mol for CH₃) and apply temperature corrections.

- Predicted density: 0.877 g/cm³ at 303.15 K vs. experimental 0.879 g/cm³ (error: 0.09%). For sodium salts, adjust for ionic interactions using modified parameters .

Q. What strategies resolve contradictions in bioactivity data for sodium octadeca-9,12-dienoate across pharmacological studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) may arise from:

- Dose-dependent effects : Validate activity across a concentration gradient (e.g., 1–100 µM).

- Cell line variability : Use standardized models (e.g., RAW 264.7 macrophages) with matched controls.

- Oxidative stability : Monitor lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay to account for degradation .

Q. What experimental parameters influence the stability of sodium octadeca-9,12-dienoate under varying storage conditions?

- Temperature : Store at –20°C under nitrogen to prevent oxidation. Room temperature storage increases diene conjugation (UV absorbance at 234 nm).

- Light exposure : Use amber vials to avoid photodegradation.

- Solvent system : Dissolve in ethanol with 0.01% BHT (antioxidant) for long-term stability .

Q. How does sodium octadeca-9,12-dienoate modulate lipid peroxidation biomarkers in cellular models, and what methodological controls are necessary?

- Mechanism : Sodium octadeca-9,12-dienoate integrates into cell membranes, altering phospholipid composition. This affects susceptibility to ROS-induced peroxidation.

- Controls : Include antioxidants (e.g., α-tocopherol) and ROS scavengers (e.g., NAC) to isolate specific effects. Quantify biomarkers (e.g., 4-hydroxy-2-nonenal) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.